2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,6-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-{[2-(1-Azepanyl)-2-oxoethyl]thio}-4,6-pyrimidinediamine is a chemical compound that involves a complex structure with applications in various fields of chemistry and materials science. Its synthesis and characterization involve intricate chemical reactions and detailed analysis of its molecular structure, physical, and chemical properties.
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves various chemical reactions, including the formation of thiadiazolines, selenadiazolines, and triazolino[4,3-a]pyrimidines from specific precursors using potassium thiocyanate, potassium selenocyanate, alkyl carbodithioates, and other reagents (Abdelhamid et al., 2004). Moreover, thermal ene reactions leading to pyrimido[4,5-b]azepines have been explored as a method for constructing fused pyrimidine structures (Inazumi et al., 1994).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives and their complexes reveals a detailed insight into their configuration and bonding patterns. For example, the crystal structure of a zinc(II) complex with a thiopyrimidine derivative showcases a zig-zag chain formation, demonstrating the intricate molecular arrangements possible with such compounds (Godino-Salido et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives include the formation of 1,3,4-thiadiazolines and triazolino[4,3-a]pyrimidines, indicating the compound's reactivity and potential for further chemical modifications (Abdelhamid et al., 2004). Furthermore, the electroluminescence and luminescent properties of certain chelate compounds provide insights into the chemical properties of pyrimidine derivatives (Liu et al., 2000).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and thermal stability, are crucial for their application in various fields. For example, the synthesis and properties of fluorinated polyimides derived from pyrimidine and thiophene show significant solubility and thermal stability, indicating the material's suitability for high-performance applications (Madhra et al., 2002).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including their reactivity and the types of chemical reactions they can undergo, are essential for understanding their potential applications. Investigations based on non-covalent interactions in thioureas derived from pyrimidine indicate complex chemical behavior and interactions, which can influence the compound's applications in materials science and chemistry (Zhang et al., 2018).
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5OS/c13-9-7-10(14)16-12(15-9)19-8-11(18)17-5-3-1-2-4-6-17/h7H,1-6,8H2,(H4,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJFQQMXOMPZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC(=CC(=N2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.